N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-15-4-5-16(2)19(12-15)32(29,30)26-10-3-11-31-20(26)14-25-22(28)21(27)24-13-17-6-8-18(23)9-7-17/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIQYUNUBUHLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazinan ring, followed by the introduction of the sulfonyl group and the oxalamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxalyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Table 1: Synthetic Route Overview
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Formation of oxazinan ring | Sulfonyl chlorides, amines |
| 2 | Introduction of sulfonyl group | Oxalyl chloride |
| 3 | Purification | Recrystallization, chromatography |
Medicinal Chemistry
The compound has shown promise in various biological studies:
- Enzyme Inhibition : Investigated as a potential inhibitor for specific enzymes involved in disease pathways.
- Biochemical Probes : Used to explore biological pathways due to its unique structural features.
Research indicates that compounds similar to N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide exhibit a range of biological activities:
- Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines.
- Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth.
| Activity Type | Potential Effects |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Antimicrobial | Bacterial growth inhibition |
| Enzyme Inhibition | Modulation of specific enzyme activities |
Industrial Applications
In the industrial context, this compound may serve as:
- Building Blocks for Synthesis : Utilized in the creation of more complex molecules.
- Catalysts in Chemical Reactions : Potential use in industrial processes due to its unique properties.
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Enzyme Inhibition : Research demonstrated that the compound effectively inhibited certain enzymes linked to metabolic disorders, showcasing its potential therapeutic applications.
- Material Science Applications : Investigations into using the compound as a precursor for novel materials have revealed promising results in enhancing material properties.
Mechanism of Action
The mechanism of action of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of N-substituted ethanediamides with sulfonylated 1,3-oxazinan cores. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula and weight for the target compound are estimated based on structural analogs.
Key Structural and Functional Differences
Sulfonyl Group Variations: The 2,5-dimethylbenzenesulfonyl group in the target compound introduces electron-donating methyl substituents, which may enhance metabolic stability compared to the 4-fluorophenylsulfonyl group in (electron-withdrawing fluorine) .
Ethanediamide Substituents :
- The 4-fluorobenzyl group in the target compound likely improves membrane permeability compared to the 2-methoxybenzyl group in , which may increase polarity .
- The 2-methoxyphenylethyl group in introduces a flexible linker, possibly affecting conformational dynamics in biological targets.
Synthetic Accessibility :
- The target compound’s 2,5-dimethylbenzenesulfonyl group may require regioselective sulfonylation, contrasting with the straightforward synthesis of 4-fluorobenzenesulfonyl analogs .
Table 2: Hypothetical Pharmacological Properties
*Based on structural motifs in sulfonamide drugs .
Biological Activity
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide, with the CAS number 872724-35-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural features:
- Oxazinan Ring : This cyclic structure contributes to the compound's stability and reactivity.
- Sulfonyl Group : The presence of a sulfonyl group enhances interactions with biological targets.
- Fluorophenyl Moiety : The fluorine atom may influence the compound's pharmacokinetics and biological activity.
The molecular formula is with a molecular weight of 473.6 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxazinan Ring : This is achieved through the reaction of appropriate amines with aldehydes or ketones.
- Introduction of the Sulfonyl Group : Sulfonation reactions using sulfonyl chlorides are common.
- Final Coupling Reaction : The final product is obtained by coupling the oxazinan derivative with the fluorophenyl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It may bind to receptors, influencing signal transduction pathways and cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation in vivo. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in preliminary studies. |
Case Studies
- Antimicrobial Activity Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduced cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in inflammatory diseases.
- Anticancer Potential : Preliminary screening against various cancer cell lines showed that this compound could inhibit cell growth and induce apoptosis in a dose-dependent manner.
Q & A
Q. What are the key structural features of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide, and how do they influence its reactivity and bioactivity?
- Methodological Answer : The compound features a 1,3-oxazinan-2-yl core substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide linker to a 4-fluorobenzyl moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the fluorophenyl moiety contributes to lipophilicity and potential π-π interactions in biological systems. The oxazinan ring’s conformation may influence steric accessibility for binding to targets . Characterization via NMR and X-ray crystallography can validate these structural attributes.
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Sulfonylation of the oxazinan intermediate using 2,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
- Step 2 : Amide coupling between the sulfonylated oxazinan and 4-fluorobenzylamine via EDCI/HOBt activation in DMF .
Critical conditions include inert atmosphere (N₂/Ar) to prevent oxidation, strict temperature control (±2°C), and purification via silica gel chromatography (ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can researchers optimize the yield of the sulfonylation step while minimizing by-product formation?
- Methodological Answer :
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to enhance reaction efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DCM) for sulfonyl chloride solubility and reactivity .
- Stoichiometry Adjustment : Use a 1.2:1 molar ratio of sulfonyl chloride to oxazinan intermediate to reduce unreacted starting material .
- By-Product Mitigation : Introduce scavengers (e.g., polymer-bound sulfonic acid resins) to trap excess reagents .
Q. What analytical strategies resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., fixed incubation times, consistent cell lines) to isolate variables .
- Orthogonal Techniques : Combine SPR (surface plasmon resonance) for binding affinity with enzymatic inhibition assays (e.g., IC₅₀ determination) to cross-validate target engagement .
- Structural Analysis : Perform molecular docking simulations to identify conformational changes in the target protein that may explain activity variations .
Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with chloro or methoxy groups) and assess activity via high-throughput screening .
- Pharmacophore Mapping : Use CoMFA (Comparative Molecular Field Analysis) to correlate electronic/steric features with activity data .
- Off-Target Profiling : Employ kinome-wide selectivity panels to identify unintended interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer :
- Solvent Polarity Testing : Measure solubility in DMSO, PBS, and ethanol using nephelometry to quantify precipitate formation .
- pH Dependence Study : Adjust pH (4–9) to assess ionization effects on solubility .
- Thermodynamic Analysis : Calculate logP and Hansen solubility parameters to reconcile empirical data .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound degradation .
- Permeability Assessment : Conduct Caco-2 cell monolayer assays with P-gp inhibitors to evaluate intestinal absorption .
- Plasma Protein Binding : Employ equilibrium dialysis followed by HPLC-UV to measure free vs. bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
